(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine
Description
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOHOUSCJAYAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound consists of an aminoethyl group linked to a 4-fluorophenyl moiety via a methylamine bridge. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapeutics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies have shown that the compound can inhibit the growth of certain tumor cell lines.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : The presence of the 4-fluorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways.
- Metabolic Conversion : The compound might undergo metabolic transformations within cells, leading to the formation of active metabolites that exert biological effects.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Neurotransmitter Effects
In vitro experiments indicated that the compound could modulate dopamine and serotonin levels in neuronal cultures. This modulation suggests potential applications in treating mood disorders or neurodegenerative diseases.
Enzyme Inhibition Studies
Research has indicated that this compound may inhibit specific enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters, contributing to its potential antidepressant effects.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
Heterocyclic Derivatives (e.g., isoxazole, imidazole): Compounds like [3-(4-fluorophenyl)isoxazol-5-yl]methylamine hydrochloride () incorporate aromatic heterocycles, which improve water solubility (via HCl salts) and may enhance binding to biological targets.
Linkage Variations: The phenoxy group in 2-(4-fluorophenoxy)-N-methylethanamine () replaces the benzyl group with an ether, reducing lipophilicity and metabolic susceptibility compared to the target compound’s benzylamine.
Substituent Effects :
- The difluoromethoxy group in 2-[4-(difluoromethoxy)phenyl]ethylamine () introduces electronegativity, which could influence electronic interactions in drug-receptor binding. The target’s 4-fluorobenzyl group offers steric bulk without significant electronic effects.
Preparation Methods
Oxidation and Acid Formation from Fluorinated Aromatic Precursors
- Starting with 2-fluoro-4-nitrotoluene, oxidation is performed using potassium permanganate in the presence of sodium hydroxide aqueous solution and a phase transfer catalyst.
- The reaction is maintained at 75–95°C for 8–18 hours.
- After completion, the mixture is acidified to pH 2–4 with concentrated hydrochloric acid to precipitate 2-fluoro-4-nitrobenzoic acid with high purity.
- This step benefits from the phase transfer catalyst and controlled pH to improve yield and purity.
| Parameter | Condition/Details |
|---|---|
| Starting material | 2-fluoro-4-nitrotoluene |
| Oxidant | Potassium permanganate |
| Catalyst | Phase transfer catalyst |
| Temperature | 75–95°C |
| Reaction time | 8–18 hours |
| pH adjustment | pH 2–4 with concentrated HCl |
| Product | 2-fluoro-4-nitrobenzoic acid |
Conversion to N-Methyl Amide Intermediate
- The 2-fluoro-4-nitrobenzoic acid is reacted with thionyl chloride and a chlorination catalyst in an organic solvent at 40–85°C under reflux for 3–5 hours to form the corresponding acid chloride.
- The reaction mixture is cooled to below 0°C, and methylamine gas is introduced until the solution becomes alkaline.
- The mixture is stirred for an additional 1–2 hours at temperatures below 0°C to maximize yield and reduce methylamine loss.
- After solvent removal under reduced pressure and filtration, 2-fluoro-4-nitro-N-methylbenzamide is obtained in high yield (~95%).
| Parameter | Condition/Details |
|---|---|
| Starting material | 2-fluoro-4-nitrobenzoic acid |
| Reagent | Thionyl chloride, methylamine gas |
| Catalyst | Chlorination catalyst |
| Solvent | Organic solvent (e.g., dichloromethane) |
| Temperature | 40–85°C reflux, then cooled to <0°C |
| Reaction time | 3–5 hours (reflux), 1–2 hours (amine addition) |
| Product | 2-fluoro-4-nitro-N-methylbenzamide |
| Yield | ~95% |
Catalytic Hydrogenation to Amino Compound
- The nitro group in 2-fluoro-4-nitro-N-methylbenzamide is reduced to an amine using palladium on carbon (Pd/C) catalyst.
- Hydrogen gas is introduced under 2–20 atmospheres pressure at room temperature.
- The reaction proceeds for 12–20 hours until completion.
- After filtration to remove Pd/C and solvent recovery, 4-amino-2-fluoro-N-methylbenzamide is isolated as a solid.
| Parameter | Condition/Details |
|---|---|
| Starting material | 2-fluoro-4-nitro-N-methylbenzamide |
| Catalyst | Pd/C |
| Gas | Hydrogen |
| Pressure | 2–20 atm |
| Temperature | Room temperature |
| Reaction time | 12–20 hours |
| Product | 4-amino-2-fluoro-N-methylbenzamide |
Alternative Synthetic Routes and Reagents
- Use of strong bases such as potassium hydroxide or sodium hydride to generate anions for nucleophilic substitution reactions in non-polar solvents (benzene, toluene) has been reported for related amine syntheses.
- Phase transfer catalysts like tetra-n-butylammonium bromide improve reaction efficiency.
- Hydrolysis of formamide intermediates under acidic or basic conditions followed by extraction and purification yields the desired amines.
- Distillation under high vacuum is used to purify the final amine product.
Data Table Summarizing Key Preparation Parameters
| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Oxidation to benzoic acid | 2-fluoro-4-nitrotoluene | KMnO4, NaOH, phase transfer cat. | 75–95°C, 8–18 h, pH 2–4 | 2-fluoro-4-nitrobenzoic acid | High |
| Formation of acid chloride & amide | 2-fluoro-4-nitrobenzoic acid | Thionyl chloride, methylamine | 40–85°C reflux, <0°C amine add. | 2-fluoro-4-nitro-N-methylbenzamide | ~95 |
| Catalytic hydrogenation | 2-fluoro-4-nitro-N-methylbenzamide | Pd/C, H2 | RT, 2–20 atm, 12–20 h | 4-amino-2-fluoro-N-methylbenzamide | High |
Research Findings and Notes
- The use of phase transfer catalysts and controlled pH during oxidation steps significantly increases yield and purity of intermediates.
- Low temperature during methylamine addition reduces volatile losses, improving overall efficiency.
- Catalytic hydrogenation under mild conditions with Pd/C is effective for nitro group reduction without over-reduction or side reactions.
- Alternative bases and solvents can be employed for nucleophilic substitution steps to tailor the process to specific scale or equipment constraints.
- Distillation and solvent extraction steps are critical for obtaining high-purity final products.
Q & A
Q. What are the recommended synthetic routes for (2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution using 4-fluorobenzyl chloride and methyl(2-aminoethyl)amine. Key steps include:
- Reacting 4-fluorobenzyl chloride with methyl(2-aminoethyl)amine in anhydrous THF under nitrogen atmosphere.
- Using sodium hydride (NaH) as a base to deprotonate the amine, enhancing nucleophilicity.
- Maintaining temperatures between 0–5°C to minimize side reactions (e.g., over-alkylation).
Yield optimization requires precise stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) and solvent polarity adjustments. Polar aprotic solvents like DMF increase reaction rates but may reduce selectivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- HPLC-UV Analysis : Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) at λ=254 nm. Compare retention times to a certified reference standard.
- NMR Spectroscopy : Confirm the presence of characteristic signals:
- δ 1.2–2.5 ppm (N–CH2–CH2–NH and N–CH3 protons).
- δ 6.8–7.3 ppm (aromatic protons with para-fluorine coupling, J = 8.5 Hz).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 212.1 .
Advanced Research Questions
Q. What contradictory findings exist regarding the biological activity of fluorophenyl-containing amines, and how can they be resolved?
Methodological Answer: Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) arise from assay variability. Resolution strategies include:
- Standardized Assay Conditions : Conduct radioligand binding assays at pH 7.4, 37°C, with consistent membrane preparation protocols.
- Substituent Effect Analysis : Compare para-fluoro derivatives with ortho- or meta-substituted analogs to isolate electronic/steric contributions.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity differences due to fluorine placement .
Q. Which enzymatic assays are most effective for characterizing the pharmacological potential of this compound?
Methodological Answer:
- Fluorescamine-Based Assays : Detect primary amine reactivity (e.g., transglutaminase inhibition) via fluorescence emission at 475 nm upon excitation at 390 nm .
- Kinase Inhibition Profiling : Use ADP-Glo™ assays to measure IC50 values against kinase targets (e.g., EGFR, VEGFR2).
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (ka/kd) to receptors like 5-HT1A or β2-adrenergic receptors .
Q. How does the fluorine substitution pattern on the phenyl ring influence the compound's pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Para-fluorine reduces CYP450-mediated oxidation (t1/2 = 45 min vs. 22 min for non-fluorinated analogs) in human liver microsomes.
- Lipophilicity : logP increases by 0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.
- Comparative Studies : Synthesize ortho- and meta-fluoro derivatives and assess bioavailability via rat pharmacokinetic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
